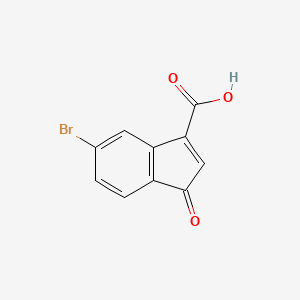
5-Bromo-1-oxo-1H-indene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-oxo-1H-indene-3-carboxylic acid is an organic compound with the molecular formula C10H5BrO3. It is a derivative of indene, a bicyclic hydrocarbon, and contains a bromine atom, a carboxylic acid group, and a ketone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-oxo-1H-indene-3-carboxylic acid typically involves the bromination of indene derivatives followed by oxidation and carboxylation reactions. One common method involves the bromination of 1H-indene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting brominated intermediate is then oxidized to introduce the ketone group, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-oxo-1H-indene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of carboxylic acids or esters
Reduction: Formation of alcohols
Substitution: Formation of various substituted indene derivatives
Scientific Research Applications
5-Bromo-1-oxo-1H-indene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-oxo-1H-indene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a nucleophile in certain conditions, allowing it to participate in diverse chemical transformations.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indene-3-carboxylic acid: Lacks the ketone group, leading to different reactivity and applications.
1-Oxo-1H-indene-3-carboxylic acid: Lacks the bromine atom, affecting its substitution reactions.
5-Bromo-1-methyl-1H-indole-3-carboxylic acid: Contains a methyl group instead of a ketone, altering its chemical properties.
Uniqueness
5-Bromo-1-oxo-1H-indene-3-carboxylic acid is unique due to the presence of both a bromine atom and a ketone group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H5BrO3 |
|---|---|
Molecular Weight |
253.05 g/mol |
IUPAC Name |
6-bromo-3-oxoindene-1-carboxylic acid |
InChI |
InChI=1S/C10H5BrO3/c11-5-1-2-6-7(3-5)8(10(13)14)4-9(6)12/h1-4H,(H,13,14) |
InChI Key |
YTAJNPDHGAKJAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















